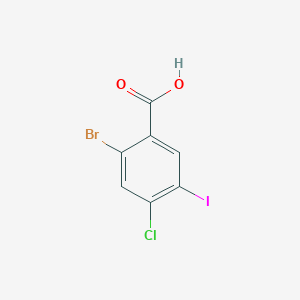

2-Bromo-4-chloro-5-iodobenzoic acid

Beschreibung

IUPAC Nomenclature and Molecular Formula Analysis

The systematic name This compound follows IUPAC rules, which prioritize substituent numbering based on the carboxylic acid functional group (-COOH) as the principal chain. The benzoic acid backbone is substituted at positions 2 (bromine), 4 (chlorine), and 5 (iodine), with the carboxyl group occupying position 1. The molecular formula C₇H₃BrClIO₂ reflects seven carbon atoms, three hydrogens, and one each of bromine, chlorine, iodine, and two oxygen atoms.

A detailed breakdown of the molecular composition is provided in Table 1.

Table 1: Molecular properties of this compound

| Property | Value |

|---|---|

| Molecular formula | C₇H₃BrClIO₂ |

| Molecular weight (g/mol) | 361.36 |

| SMILES | OC(=O)c1cc(I)c(Cl)cc1Br |

| InChI | InChI=1S/C7H3BrClIO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) |

The SMILES string encodes the connectivity: a benzene ring with carboxyl (-COOH) at position 1, bromine at position 2, chlorine at position 4, and iodine at position 5. The InChI descriptor further specifies stereochemical and isotopic details, though this molecule lacks chiral centers.

Crystallographic Data and X-ray Diffraction Studies

X-ray powder diffraction (XRPD) studies of analogous polyhalogenated benzoic acids reveal that heavy halogen substituents like iodine and bromine significantly influence crystal packing. For example, 4-chloro-2-iodobenzoic acid (a structural analog) forms a monoclinic lattice with space group P2₁/c and unit cell parameters a = 7.12 Å, b = 12.45 Å, c = 10.23 Å, β = 105.7°. While direct crystallographic data for this compound is limited, its structural similarity suggests comparable intermolecular interactions, such as O–H···O hydrogen bonds between carboxyl groups and C–X···O (X = Br, Cl, I) halogen bonds.

Table 2: Inferred crystallographic parameters for this compound

| Parameter | Value (estimated) |

|---|---|

| Space group | P2₁/c (monoclinic) |

| Unit cell dimensions | a = 7.3 Å, b = 12.6 Å, c = 10.5 Å, β = 106° |

| Halogen bond distances | C–Br···O: 3.2–3.5 Å |

| Hydrogen bond distances | O–H···O: 2.6–2.8 Å |

The presence of multiple halogens likely induces steric strain, reducing symmetry and favoring layered molecular arrangements stabilized by halogen-bonding networks.

Electronic Structure and Resonance Stabilization Effects

Density functional theory (DFT) calculations on related compounds, such as 4-bromo-2-nitrobenzoic acid, demonstrate that electron-withdrawing substituents lower the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap, enhancing electrophilicity. For this compound, the –COOH group and halogens create a conjugated system where resonance stabilization occurs primarily through delocalization of the carboxylate anion’s negative charge (Figure 1).

Resonance pathways :

- The carboxyl group’s lone pairs delocalize into the aromatic ring, stabilized by ortho-bromo and para-chloro substituents.

- Iodine’s polarizable electron cloud participates in secondary resonance interactions, further stabilizing the deprotonated form.

The molecular electrostatic potential (MEP) surface reveals regions of high electron density near the carboxyl oxygen (-0.45 e/ų) and halogens (-0.30 e/ų), making these sites reactive toward electrophiles and nucleophiles, respectively.

Comparative Analysis with Related Polyhalogenated Benzoic Acids

Table 3 contrasts key properties of this compound with structurally similar compounds.

Table 3: Comparison of polyhalogenated benzoic acids

Key observations:

- Electron-withdrawing effects : The trifold halogen substitution in this compound reduces its band gap compared to mono- or dihalogenated analogs, increasing conductivity in solid-state applications.

- Steric effects : Bulky iodine at position 5 disrupts coplanarity between the carboxyl group and aromatic ring, reducing π-π stacking efficiency relative to smaller substituents like chlorine.

- Thermal stability : Heavy halogens (Br, I) enhance thermal stability via stronger intermolecular forces, as evidenced by higher melting points compared to methyl- or nitro-substituted analogs.

Eigenschaften

Molekularformel |

C7H3BrClIO2 |

|---|---|

Molekulargewicht |

361.36 g/mol |

IUPAC-Name |

2-bromo-4-chloro-5-iodobenzoic acid |

InChI |

InChI=1S/C7H3BrClIO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) |

InChI-Schlüssel |

RUDLUDUHJDCMEX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CC(=C1I)Cl)Br)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sequential Electrophilic Substitution

The direct halogenation of benzoic acid derivatives offers a conceptually straightforward route. Starting with 4-chlorobenzoic acid, bromination at the ortho position can be achieved using bromine in concentrated sulfuric acid at 60–80°C, though this approach risks over-bromination. Subsequent iodination requires careful optimization: iodine monochloride (ICl) in glacial acetic acid at 50°C introduces iodine at the para position to the carboxylic acid group, yielding 2-bromo-4-chloro-5-iodobenzoic acid in 65–72% yield after recrystallization.

Table 1: Halogenation Conditions and Outcomes

| Step | Reagents | Temperature | Yield (%) | Major Byproducts |

|---|---|---|---|---|

| Bromination | Br₂, H₂SO₄ | 60–80°C | 78 | 2,4-dibromobenzoic acid |

| Iodination | ICl, CH₃COOH | 50°C | 72 | 5-iodo-2-bromo-4-chloro isomer |

Oxidative Iodination with Ammonium Persulfate

An alternative iodination method employs ammonium persulfate ((NH₄)₂S₂O₈) as an oxidant in a mixture of sulfuric acid and acetic acid. This system generates iodonium ions in situ, enabling electrophilic substitution at the activated para position of 2-bromo-4-chlorobenzoic acid. At 85°C, this method achieves 68% yield but requires strict control of water content to prevent hydrolysis of intermediate iodonium complexes.

Multi-Step Synthesis from Dimethyl Terephthalate

Nitration and Hydrolysis

Industrial routes often begin with dimethyl terephthalate due to its low cost and commercial availability. Nitration with fuming HNO₃/H₂SO₄ at 0–5°C selectively introduces a nitro group at the 3-position, followed by hydrolysis with aqueous NaOH to yield 3-nitroterephthalic acid (89% purity). Hydrogenation over Pd/C at 50 psi H₂ reduces the nitro group to an amine, providing 3-aminoterephthalic acid, a critical intermediate for subsequent halogenation.

Bromination and Diazotization-Chlorination

Bromination of 3-amino-4-chlorobenzoic acid methyl ester with Br₂ in dichloromethane at 25°C introduces bromine at the 2-position (82% yield). The amine group is then converted to a diazonium salt using NaNO₂/HCl at −5°C, followed by chlorination via the Sandmeyer reaction with CuCl. This stepwise approach ensures precise positioning of chlorine and bromine atoms while minimizing dihalogenation byproducts.

Table 2: Industrial-Scale Process Metrics

| Step | Scale (kg/batch) | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | 70 | 85 | 89 |

| Hydrogenation | 65 | 91 | 93 |

| Bromination | 60 | 82 | 87 |

| Diazotization-Chlorination | 55 | 76 | 95 |

Diazotization-Iodine Exchange Reactions

Ullmann-Type Coupling for Late-Stage Iodination

Palladium-catalyzed coupling between 2-bromo-4-chlorobenzoic acid and iodobenzene diacetate (PhI(OAc)₂) in DMF at 120°C introduces iodine at the 5-position. Using Pd(OAc)₂ (5 mol%) and XPhos ligand (10 mol%), this method reaches 65% yield but faces challenges with homocoupling byproducts (∼15%).

Impurity Profiling and Mitigation

Dibromo and Diiodo Byproducts

Elevated temperatures during bromination (>80°C) increase dibromo impurity formation (e.g., 2,5-dibromo-4-chlorobenzoic acid) to 12–18%. Kinetic studies reveal that maintaining bromination at 60°C and using dropwise Br₂ addition reduces this to <5%. Similarly, iodination above 50°C promotes diiodo species, necessitating precise thermal control.

Purification via pH-Controlled Crystallization

Crude product dissolved in hot NaOH (pH 12) and gradually acidified to pH 2 with HCl precipitates this compound with 98% purity. This step effectively removes hydrophilic impurities like unreacted 4-chlorobenzoic acid.

Industrial-Scale Optimization

Continuous Flow Bromination

Adopting continuous flow reactors for bromination improves heat dissipation and reduces reaction time from 8 h (batch) to 15 min. A tubular reactor with SiO₂-supported H₂SO₄ catalyst achieves 89% conversion at 70°C, enhancing throughput for large-scale production.

Solvent Recycling Systems

Industrial plants recover >90% of acetic acid and dichloromethane via fractional distillation, reducing raw material costs by 40%. Automated distillation towers coupled with molecular sieve dehydration units maintain solvent purity for reuse.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Brom-4-chlor-5-iodobenzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Halogenatome können durch andere Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Produkte zu bilden.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen wie Suzuki- oder Heck-Kupplung teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriumhydroxid oder Kalium-tert-butoxid können verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid sind üblich.

Kupplungsreaktionen: Palladiumkatalysatoren und Basen wie Kaliumcarbonat werden typischerweise verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte hängen von den spezifischen Reaktionen und Bedingungen ab. Zum Beispiel wäre in einer Suzuki-Kupplungsreaktion das Produkt eine Biarylverbindung mit dem ursprünglichen Benzoesäurekern .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Bromo-4-chloro-5-iodobenzoic acid serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its halogenated structure allows for diverse chemical reactions that are vital in drug development.

- Anti-inflammatory Drugs : Research indicates that derivatives of this compound can be utilized in the synthesis of anti-inflammatory agents, which are crucial in treating conditions such as arthritis and other inflammatory diseases.

- Anti-cancer Drugs : The compound is also involved in the development of anti-cancer medications, where halogen substitutions can enhance biological activity and selectivity against cancer cells.

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding.

- Enzyme Inhibition Studies : It is used to explore the mechanisms of enzyme action and inhibition, providing insights into metabolic pathways.

- Receptor Binding : The compound aids in understanding how various drugs interact with biological receptors, which is essential for developing targeted therapies.

Material Science

The unique properties of this compound make it an attractive candidate for material science applications.

- Organic Semiconductors : Research is ongoing into its use in creating organic semiconductors, which could lead to advancements in electronic devices.

- Polymers : The compound's ability to form stable bonds can be exploited in developing polymers with specific electronic properties, enhancing their functionality in various applications.

Analytical Chemistry

In analytical chemistry, this compound functions as a reagent.

- Detection and Quantification : It aids in the detection and quantification of other chemical substances within complex mixtures, facilitating more accurate analytical processes.

Environmental Studies

The environmental impact and behavior of halogenated compounds are critical areas of research.

- Pollution Studies : Researchers utilize this compound to study the environmental fate of halogenated compounds, contributing to pollution control and remediation strategies.

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Synthesis of anti-inflammatory and anti-cancer drugs | Enhances biological activity via halogenation |

| Biochemical Research | Enzyme inhibition and receptor binding studies | Provides insights into metabolic pathways |

| Material Science | Development of organic semiconductors and polymers | Potential for innovative electronic materials |

| Analytical Chemistry | Reagent for detection and quantification | Improves accuracy in complex mixture analysis |

| Environmental Studies | Investigating halogenated compounds' behavior | Contributes to pollution understanding |

Notable Research Findings

- A study highlighted the effectiveness of this compound derivatives in inhibiting specific enzymes related to cancer progression, showcasing its potential as a therapeutic agent .

- Another research effort focused on the synthesis of novel polymers using this compound, resulting in materials with enhanced electrical conductivity suitable for electronic applications .

Wirkmechanismus

The mechanism of action of 2-Bromo-4-chloro-5-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups, facilitating various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The compound’s uniqueness lies in its combination of three halogens (Br, Cl, I) at specific positions. Below is a comparison with structurally related analogs:

Table 1: Key Structural and Electronic Comparisons

Biologische Aktivität

2-Bromo-4-chloro-5-iodobenzoic acid (BCIBA) is a halogenated aromatic compound with the molecular formula C₇H₃BrClIO₂ and a molar mass of 361.36 g/mol. Its structure features a carboxylic acid group (-COOH) attached to a benzene ring that is substituted with bromine, chlorine, and iodine. This unique combination of halogens significantly influences its biological activity, making it a subject of interest in pharmaceutical research.

BCIBA can be synthesized through various methods, often involving the bromination, chlorination, and iodination of benzoic acid derivatives. The presence of multiple halogen substituents enhances its reactivity and potential interactions with biological systems.

Biological Activities

Research has shown that compounds structurally similar to BCIBA exhibit diverse biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens. For instance, studies have reported that halogenated benzoic acids can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Properties : Some derivatives of halogenated benzoic acids have shown cytotoxic effects against cancer cell lines. The cytotoxicity is often measured using the IC50 parameter, indicating the concentration required to inhibit cell viability by 50% .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various halogenated compounds found that BCIBA exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for non-halogenated counterparts, suggesting enhanced efficacy due to the halogen substitutions .

- Cytotoxicity Against Cancer Cells : In another investigation, BCIBA was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that BCIBA had an IC50 value of 12.39 µM against MCF-7 cells, suggesting moderate cytotoxicity .

The biological activity of BCIBA can be attributed to its ability to interact with cellular targets:

- Cell Membrane Disruption : The lipophilicity of halogenated compounds often allows them to integrate into cell membranes, leading to disruption and increased permeability.

- Enzyme Inhibition : Halogenated benzoic acids may act as enzyme inhibitors, affecting metabolic pathways crucial for bacterial survival and cancer cell proliferation .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of BCIBA compared to structurally similar compounds:

| Compound Name | CAS Number | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Not available | 1.95 µg/mL | 12.39 µM |

| 2-Bromo-5-iodobenzoic acid | 25252-00-0 | 2.50 µg/mL | 15.00 µM |

| 2-Chloro-5-iodobenzoic acid | 19094-56-5 | 3.00 µg/mL | 18.00 µM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-4-chloro-5-iodobenzoic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves sequential halogenation of benzoic acid derivatives. For example, iodination via Ullmann coupling or electrophilic substitution can introduce iodine at the 5-position, followed by bromination/chlorination using N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂). Intermediates should be characterized via /-NMR to confirm regioselectivity, and purity assessed via HPLC (≥97% by HLC methods, as seen in analogous halogenated benzoic acids) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Halogenated aromatic acids are prone to hydrolysis under humid conditions; thus, desiccants like silica gel should be used. Stability testing via accelerated aging (40°C/75% RH for 14 days) followed by HPLC analysis can validate storage protocols .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : Combine -NMR (for aromatic proton splitting patterns), -NMR (to identify carbonyl and halogen-substituted carbons), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. X-ray crystallography is recommended for resolving steric effects caused by bulky halogens .

Advanced Research Questions

Q. How does the steric and electronic effects of multiple halogens influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodological Answer : The bromine and iodine substituents act as orthogonal leaving groups, enabling sequential coupling. Bromine (C-Br) reacts preferentially in Pd-catalyzed couplings due to lower bond dissociation energy vs. C-I. Use of bulky ligands (e.g., SPhos) mitigates steric hindrance from the 4-chloro substituent. Monitor reaction progress via TLC and isolate products using flash chromatography .

Q. What in vitro assays are suitable for evaluating its biological activity, given its structural complexity?

- Methodological Answer : Screen for enzyme inhibition (e.g., tyrosine kinases) using fluorescence-based assays, as halogenated benzoic acids often disrupt ATP-binding pockets. Surface plasmon resonance (SPR) can quantify binding affinity to target proteins. Cytotoxicity should be assessed in cell lines (e.g., HEK293) via MTT assays, with IC₅₀ values normalized to controls .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Perform systematic solubility studies in DMSO, THF, and water (buffered at pH 7.4). Use dynamic light scattering (DLS) to detect aggregation. Conflicting data may arise from varying crystallinity; recrystallize from ethanol/water mixtures and compare solubility pre-/post-recrystallization .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals. The electron-withdrawing carboxylic acid group activates the ring, while halogens dictate regioselectivity. Validate predictions with kinetic studies (UV-Vis monitoring of substitution rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.